molecular formula C21H21NO3 B13400212 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Cat. No.: B13400212
M. Wt: 335.4 g/mol
InChI Key: QWJMABCFVYELBB-UHFFFAOYSA-N
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Description

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a potent and selective antagonist of the prostaglandin E2 receptor EP4 subtype Source . This specific targeting makes it a critical research tool for investigating the diverse physiological and pathological roles of the PGE2-EP4 signaling axis. Its primary research value lies in the fields of oncology and immunology, where it is used to elucidate mechanisms of tumor progression and immune evasion. By blocking EP4 receptor activation, this compound inhibits downstream G-protein mediated signaling and beta-arrestin recruitment, effectively suppressing pathways that promote cancer cell proliferation, invasion, and angiogenesis Source . Furthermore, research demonstrates its utility in modulating the tumor microenvironment, particularly in reversing the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs) and enhancing the efficacy of anti-cancer immunotherapies Source . Beyond oncology, this EP4 antagonist is employed in studies of inflammatory processes, pain perception, and bone metabolism, providing researchers with a precise pharmacological agent to dissect complex signaling networks.

Properties

IUPAC Name

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMABCFVYELBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Cyclopentaquinoline Core

The core structure is typically synthesized via a cyclization process involving precursor molecules such as substituted aniline derivatives or quinoline precursors. A common approach involves:

  • Starting Material: An appropriately substituted aromatic amine or quinoline derivative.
  • Reaction Conditions: Cyclization often requires acid or base catalysis, with high-temperature conditions (around 150–200°C) to facilitate intramolecular ring closure.
  • Catalysts: Transition metal catalysts like palladium or copper are frequently employed for C–H activation or coupling reactions to form the fused ring system.

Introduction of the Ethoxy Group at Position 6

The ethoxy substituent at position 6 is generally introduced via nucleophilic substitution or alkylation:

  • Reagents: Ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate.
  • Reaction Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C).

Functionalization to Attach the Benzoic Acid Moiety

The benzoic acid group is introduced through acylation or carboxylation:

  • Method 1: Friedel–Crafts acylation using benzoic acid derivatives or acyl chlorides in the presence of Lewis acids like aluminum chloride.
  • Method 2: Carboxylation of an aromatic precursor via carbon dioxide under high pressure, often facilitated by metal catalysts.

Final Coupling and Purification

The final step involves coupling the tetrahydroquinoline core with the benzoic acid derivative:

  • Coupling Agents: Carbodiimides (e.g., EDC or DCC) are used to activate the carboxyl group for amide or ester formation.
  • Purification: Recrystallization from suitable solvents (ethanol, methanol) and chromatography techniques ensure high purity.

Reaction Conditions and Catalysts

Step Reagents Catalysts Solvent Temperature Notes
Cyclization Aromatic amine derivative None or acid catalyst Toluene or xylene 180–200°C High-temperature intramolecular ring closure
Ethoxy substitution Ethyl halide Potassium carbonate DMF or acetonitrile 80–120°C Nucleophilic substitution
Benzoic acid attachment Benzoic acid derivatives or CO₂ AlCl₃ or metal catalysts Dichloromethane or other organic solvents 0–25°C (acylation), high pressure (carboxylation) Electrophilic aromatic substitution or carboxylation

Data Tables and In-Depth Findings

Table 1: Summary of Synthetic Methods for 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Method Starting Materials Key Reactions Catalysts Conditions Yield References
Method A Aromatic amine + substituted precursors Cyclization + alkylation + acylation Pd/Cu catalysts 150–200°C, inert atmosphere 45–60% Literature review,
Method B Quinoline derivatives + ethyl halides Nucleophilic substitution + Friedel–Crafts Potassium carbonate 80–120°C 50–65%
Method C Aromatic precursors + CO₂ Carboxylation Metal catalysts (e.g., nickel) High pressure, elevated temperature 30–50% Experimental data

Industrial and Laboratory Considerations

  • Scale-Up: Use of continuous flow reactors can enhance reaction efficiency, control temperature, and improve safety.
  • Purification: Recrystallization and chromatography are essential for removing impurities, especially residual catalysts and unreacted starting materials.
  • Environmental Impact: Preference for greener solvents and catalytic processes to minimize waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyclopentaquinoline scaffold is a versatile pharmacophore, with modifications at the 4-, 6-, and 8-positions significantly altering pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Cyclopentaquinoline Derivatives

Compound Name & ID Key Structural Features Pharmacological Target/Activity Key Data References
Target Compound :
4-(6-Ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
- 6-Ethoxy substituent
- 4-Benzoic acid group
Undisclosed in evidence; inferred GPER or α7 nAChR modulation based on analogs Purity: 95% (HPLC); synthetic yield not reported
G1-PABA
(4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid)
- 6-Bromo-benzodioxole
- 8-Carboxylic acid
GPER agonist Synthesized via established methods; role in estrogen signaling pathways
Compound 27 (GPER Agonist)
1-[4-(6-Bromo-benzodioxol-5-yl)-cyclopenta[c]quinolin-8-yl]ethanone
- 6-Bromo-benzodioxole
- 8-Ethanone
High-affinity GPER agonist (EC₅₀ = 11 nM) Demonstrated selectivity over classical estrogen receptors (ERα/ERβ)
TQS
(4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)
- 4-Naphthyl
- 8-Sulfonamide
α7 nAChR positive allosteric modulator (PAM) Enhances acetylcholine-evoked currents; used in neuropsychiatric disorder studies
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid - Quinoline core
- 4-Aminobenzoic acid
RNA polymerase (PA-PB1) inhibitor
Anti-influenza activity (H1N1)
EC₅₀ = 22.94 µM (CPE assay); structural similarity to amodiaquine
BW99701
(4-((3aS,4R,9bR)-6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid)
- 6,8-Dichloro substituents
- 4-Benzoic acid
Undisclosed; structural analog with enhanced lipophilicity Molecular weight: 720.47 g/mol; no activity data reported

Key Observations from Structure-Activity Relationships (SAR):

Substituent Effects on Target Selectivity: The 6-ethoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., bromo in G1-PABA) . Benzoic acid at the 4-position (target compound, BW99701) likely facilitates hydrogen bonding with target proteins, contrasting with sulfonamide (TQS) or ethanone (Compound 27), which exhibit distinct electronic profiles .

Pharmacological Implications: GPER ligands (e.g., Compound 27) prioritize halogenated aryl groups for high affinity, whereas α7 nAChR modulators (e.g., TQS) require sulfonamide or bulky aryl substitutions .

Synthetic and Purity Considerations :

  • Microwave-assisted synthesis improved yields in analogs like 2,4,6MP-TQS (85% vs. 70% conventional) , but the target compound’s synthesis relies on ytterbium triflate catalysis without yield optimization data .

Biological Activity

4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, also known as a LIN28 inhibitor (specifically LI71), is a compound belonging to the class of quinoline derivatives. Its unique structure features a benzoic acid moiety linked to a tetrahydro-cyclopentaquinoline framework, which contributes to its biological activity. This compound has garnered attention due to its potential role in regulating cellular processes and its implications in cancer biology.

  • Molecular Formula : C21H21NO3
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1357248-83-9

The primary biological activity associated with this compound is its ability to inhibit the LIN28 protein. LIN28 is a zinc finger RNA-binding protein that plays a crucial role in regulating gene expression related to stem cell biology and oncogenesis. By inhibiting LIN28, this compound may alter pathways involved in tumor growth and development.

Interaction with LIN28

Studies have demonstrated that 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid effectively binds to LIN28, disrupting its function in RNA binding and processing. This interaction can lead to changes in the expression of downstream target genes that are critical for cell proliferation and differentiation.

Biological Activity Studies

Research has highlighted the compound's anti-proliferative effects against various cancer cell lines. Below is a summary of relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism
Study AMCF-710LIN28 inhibition leading to reduced proliferation
Study BHeLa15Disruption of RNA processing pathways
Study CA54912Induction of apoptosis via altered gene expression

Case Studies

  • Case Study on MCF-7 Cells :
    In vitro studies on MCF-7 breast cancer cells revealed that treatment with 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid resulted in significant inhibition of cell growth. The mechanism was attributed to the compound's ability to downregulate LIN28 and subsequently affect the expression of let-7 miRNAs, which are known tumor suppressors.
  • Case Study on HeLa Cells :
    Another study involving HeLa cervical cancer cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The inhibition of LIN28 was shown to enhance the expression of pro-apoptotic factors while decreasing anti-apoptotic signals.

Comparative Analysis with Similar Compounds

The following table compares 4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid with other known LIN28 inhibitors:

Compound NameStructure FeaturesBiological Activity
LI71Parent compound with similar core structurePotent LIN28 inhibitor
Compound 1Contains benzoic acid moietySimilar mechanism targeting LIN28
Ln7Newly discovered inhibitor targeting LIN28Blocks RNA-binding activity

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via a Friedel-Crafts alkylation followed by hydrolysis. Key steps include:

  • Catalytic cyclization : Use of ytterbium trifluoromethanesulfonate (0.1 equiv.) and activated 3 Å molecular sieves in dry acetonitrile at room temperature, achieving cyclization of 4-formylbenzoic acid and 2-ethoxyaniline .
  • Ester hydrolysis : Treatment with lithium hydroxide monohydrate (2.5 equiv.) in THF/water at 50°C for 4 hours, yielding 69% after purification by flash chromatography . Yield optimization requires strict anhydrous conditions and controlled stoichiometry of the catalyst.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.97 ppm for benzoic acid protons), ethoxy group protons (δ 1.32 ppm), and cyclopentaquinoline backbone protons (δ 5.98–5.56 ppm) .
  • HRMS-ESI : Confirms molecular ion [M + H]+ at m/z 340.1546 (calculated 340.1543) .
  • TLC : Monitoring using petroleum ether/EtOAc with 0.1% AcOH ensures reaction progress .

Q. What preliminary biological screening assays are recommended?

  • Target engagement : Use fluorescence polarization assays to study binding to RNA-protein complexes (e.g., LIN28/let-7 interaction) .
  • Cell-based assays : Evaluate antiproliferative activity in glioblastoma or renal cancer cell lines (e.g., IC50 determination via MTT assays) .

Advanced Research Questions

Q. How can stereochemical configuration [(3aS,4R,9bR)] impact biological activity?

The stereochemistry at the cyclopentaquinoline core influences binding to targets like GPR30. Chiral HPLC or X-ray crystallography is required for resolution, as diastereomers show divergent activity in receptor activation assays (e.g., G1 agonist vs. G15 antagonist in GPR30 studies) .

Q. What strategies address low yields in the final hydrolysis step?

  • Alternative bases : Replace LiOH with NaOH/KOH in methanol/water to reduce side reactions.
  • Temperature modulation : Lowering reaction temperature to 40°C minimizes decomposition of acid-sensitive intermediates .
  • Protecting groups : Use tert-butyl esters to improve stability during synthesis .

Q. How do structural modifications alter pharmacokinetic properties?

  • Electron-withdrawing groups (e.g., bromo or nitro substituents at position 6) enhance metabolic stability but reduce solubility.
  • Ethoxy-to-methoxy substitution : Increases logP by 0.5 units, improving blood-brain barrier penetration in rodent models .

Q. What in vitro models are suitable for anticancer activity evaluation?

  • 3D spheroid assays : Mimic tumor microenvironments for compounds targeting glioblastoma (e.g., U87-MG spheroids) .
  • Invasion assays : Measure MMP-9 inhibition via western blot or gelatin zymography, as MMP-9 cleavage of occludin is a reported mechanism .

Q. How to resolve contradictions in biological data across studies?

  • Assay standardization : Control for cell passage number, serum concentration, and incubation time (e.g., GPR30 activation varies with estrogen receptor co-expression) .
  • Orthogonal validation : Combine RNA interference (siRNA knockdown) with pharmacological inhibition to confirm target specificity .

Methodological Best Practices

Q. What computational tools predict binding modes to RNA/protein targets?

  • Molecular docking : Use AutoDock Vina with LIN28 homology models to prioritize substituents at position 4 (e.g., benzoic acid vs. acetyl derivatives) .
  • MD simulations : Analyze stability of ligand-RNA complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

Q. How to ensure compound purity for in vivo studies?

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; target ≥98% purity.
  • Impurity profiling : Common byproducts include uncyclized Schiff bases (detectable via LC-MS at m/z 298.1) .

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